1-Bromo-2-chloro-3-fluorobenzene CAS number 883499-24-9
1-Bromo-2-chloro-3-fluorobenzene CAS number 883499-24-9
An In-Depth Technical Guide to 1-Bromo-2-chloro-3-fluorobenzene (CAS: 883499-24-9)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-3-fluorobenzene, a tri-halogenated benzene derivative of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, spectroscopic signature, reactivity, and applications, grounding all information in established chemical principles and authoritative sources.
Introduction and Strategic Importance
1-Bromo-2-chloro-3-fluorobenzene is a synthetically versatile building block.[1][2] Its importance stems from the unique electronic and steric environment created by the three distinct halogen substituents on adjacent carbons of the benzene ring. This arrangement offers multiple, differentiated reaction sites, enabling chemists to perform regioselective transformations crucial for constructing complex molecular architectures.[3] Halogenated aromatic compounds are foundational in medicinal chemistry, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] This compound, therefore, serves as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][7]
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Benzene ring bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];
// Substituent nodes Br [label="Br", pos="0,2.5!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.4,1.25!", fontcolor="#202124"]; F [label="F", pos="-2.4,-1.25!", fontcolor="#202124"]; H1 [label="H", pos="0,-2.5!", fontcolor="#202124"]; H2 [label="H", pos="2.4,-1.25!", fontcolor="#202124"]; H3 [label="H", pos="2.4,1.25!", fontcolor="#202124"];
// Substituent bonds C1 -- Br [style=solid]; C2 -- Cl [style=solid]; C3 -- F [style=solid]; C4 -- H1 [style=solid]; C5 -- H2 [style=solid]; C6 -- H3 [style=solid]; }
Figure 1: Chemical Structure of 1-Bromo-2-chloro-3-fluorobenzene.
Physicochemical and Safety Profile
A precise understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe use in a laboratory or industrial setting.
Core Properties
The key physicochemical properties of 1-Bromo-2-chloro-3-fluorobenzene are summarized below. This data is aggregated from reputable chemical suppliers and databases.[1][8][9][10]
| Property | Value | Source(s) |
| CAS Number | 883499-24-9 | [1][8][11] |
| Molecular Formula | C₆H₃BrClF | [1][8] |
| Molecular Weight | 209.44 g/mol | [1][8][10] |
| Appearance | White to almost white powder, lump, or solid | [1][9] |
| Melting Point | 29 °C | [1] |
| Boiling Point | 205.7 °C (Predicted) | [10] |
| Purity | ≥ 98% (GC) | [1][9] |
| InChIKey | GTIWFNAUYPVPAT-UHFFFAOYSA-N | [8][9] |
Safety and Handling
According to the Globally Harmonized System (GHS), 1-Bromo-2-chloro-3-fluorobenzene is classified with the following hazards.[8][9][12]
-
Hazard Statements:
-
Pictogram: GHS07 (Exclamation Mark)[9]
Handling Protocol:
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] Recommended storage temperature is often refrigerated (2-8 °C).[1]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[12]
-
Proposed Synthetic Strategy
The proposed workflow leverages a commercially available aniline precursor, allowing for a regiocontrolled synthesis.
Figure 2: Proposed Synthesis Workflow via Sandmeyer Reaction.
Rationale Behind the Synthetic Design
-
Starting Material Selection: 2-Chloro-3-fluoroaniline is a readily available starting material. Using an aniline derivative allows for the introduction of the bromine atom via a Sandmeyer reaction, which is a highly reliable method for installing a halide at a specific position on an aromatic ring.
-
Regiocontrol: The positions of the chloro and fluoro groups are already set in the starting material. The Sandmeyer reaction precisely replaces the amino group (via its diazonium salt) with a bromo group, ensuring the desired 1,2,3-trisubstituted pattern without the formation of other isomers, a common challenge in sequential electrophilic halogenations.[16]
Detailed Experimental Protocol
Step 1: Diazotization of 2-Chloro-3-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-3-fluoroaniline (1.0 eq).
-
Add aqueous hydrobromic acid (HBr, 48%, ~3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline slurry while vigorously stirring and maintaining the temperature below 5 °C. The reaction is exothermic and gas evolution (NOx) may be observed.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes after the addition is complete.
Step 2: Sandmeyer Reaction to Yield 1-Bromo-2-chloro-3-fluorobenzene
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%, ~1.5 eq). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-2-chloro-3-fluorobenzene.
Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the differential reactivity of its C-Halogen bonds, which allows for selective functionalization.
-
Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the selective formation of a new C-C bond at the C1 position while leaving the chlorine and fluorine atoms untouched. This is a cornerstone strategy for building more complex molecules.
-
Grignard/Organolithium Formation: Metal-halogen exchange (typically with n-BuLi or i-PrMgCl) or direct insertion of magnesium metal will preferentially occur at the C-Br bond. This generates a powerful nucleophile that can be reacted with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.).
-
Nucleophilic Aromatic Substitution (SₙAr): While generally difficult on this electron-rich ring, the presence of three halogens does increase the electrophilicity of the ring. Under forcing conditions or with highly activating groups elsewhere on a more complex derivative, SₙAr could potentially occur, with the leaving group tendency typically being F > Cl > Br.
Figure 3: Key Reactivity Pathways at the C-Br Bond.
Applications in Research and Development
This trisubstituted benzene is primarily used as an intermediate in the synthesis of high-value target molecules.
-
Pharmaceuticals: It serves as a scaffold or building block for active pharmaceutical ingredients (APIs).[1][7] The specific halogenation pattern can be critical for achieving desired potency and pharmacokinetic profiles. For example, related polyhalogenated benzenes are used to synthesize treatments for breast cancer and to create catalysts for peptide synthesis.[17]
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the halogen substituents contribute to the biological activity and stability of the final product.[1][3][7]
-
Material Science: It can be incorporated into specialty polymers and materials to enhance properties such as thermal stability and chemical resistance.[1]
Conclusion
1-Bromo-2-chloro-3-fluorobenzene (CAS: 883499-24-9) is a specialized chemical intermediate with significant potential for advanced organic synthesis. Its value is defined by the unique and differentiated reactivity of its three halogen atoms, which enables chemists to execute sophisticated, regioselective transformations. A thorough understanding of its properties, safe handling procedures, and reactivity profile, as outlined in this guide, is essential for leveraging its full synthetic potential in the fields of drug discovery, agrochemical development, and materials science.
References
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Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1968). Synthesis of symmetrically trisubstituted benzene derivatives. Journal of the Chemical Society C: Organic. [Link]
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PubChem. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. National Center for Biotechnology Information. [Link]
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